chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine involves cyclopalladation reactions. For example, the reaction of palladium(II) acetate with primary benzylamines like 2-phenylglycine methyl ester leads to the formation of cyclopalladated complexes (Fuchita et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be complex. The structures often feature coordination to the palladium center with various ligands, leading to different geometrical arrangements. For instance, certain palladium complexes demonstrate a planar coordination geometry with significant distortions to accommodate steric crowding (Felice et al., 1991).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, including cycloaddition reactions and reactions with carbon monoxide. For example, certain cyclopalladated compounds react with carbon monoxide and isocyanides, producing various organic compounds (Albert et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and color, are specific to each complex and depend largely on the ligands involved and the overall molecular structure.
Chemical Properties Analysis
Chemical properties of this compound include its reactivity with various organic and inorganic molecules, its ability to form complexes with different stereochemistries, and its potential in asymmetric synthesis. The organopalladium complexes, for instance, have been used to promote asymmetric cycloaddition reactions, demonstrating the chiral nature of some of these compounds (Ma et al., 2009).
Scientific Research Applications
Nitrosamines and Water Technology
- Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are critical concerns in water technology due to their formation as disinfection by-products in chloraminated waters and their higher health risks compared to chlorinated by-products. Research focuses on understanding their occurrence, formation mechanisms, and removal strategies from water systems. Techniques such as photolytic methods are predicted to have significant potential for technological applications in mitigating nitrosamine presence in water (Nawrocki & Andrzejewski, 2011).
Metal Compounds in Cancer Treatment
- Metals and metal compounds play crucial roles in cancer treatment, with palladium being one of the metals of interest for its catalytic properties. Research in this area explores the anti-cancer activities of various metals, focusing on understanding their mechanisms of action and developing safer pharmaceutical products. Such studies contribute to the development of new treatments and highlight the importance of metals in medicinal chemistry (Desoize, 2004).
Catalysis and Organic Synthesis
- Research on rhodium and palladium complexes underscores their significance in catalysis and organic synthesis. These metals are extensively used in laboratory reactions and industrial processes due to their ability to efficiently and selectively catalyze various reactions. The ongoing exploration of new ligands and catalytic systems involving these metals demonstrates the lively activity and potential for sustainable chemistry advancements in this field (Medici et al., 2021).
Water and Wastewater Treatment
- The presence of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater has spurred research into their removal by conventional and advanced treatment processes. Understanding the formation mechanisms and identifying efficient removal strategies, such as UV photolysis and optimized biological processes, are key focuses. This research is crucial for ensuring the safety and quality of drinking water, especially in the context of potable reuse applications (Sgroi et al., 2018).
Mechanism of Action
Target of Action
Mode of Action
The mode of action involves a combination of experimental and computational studies for the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via three-component coupling of benzylamine, benzaldehyde, and CO2 under light irradiation . The reaction mechanism involves the formation of imine and two reaction intermediates (I & II) through the coupling reaction of CO2 with benzaldehyde and benzylamine in the presence of an excess amount of phenyl saline .
Result of Action
The result of the action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is the efficient synthesis of N-benzyl-N-methyl-1-phenylmethanamine . This synthesis is achieved via a three-component coupling reaction under mild conditions .
Action Environment
The action of this compound is influenced by environmental factors such as light irradiation and ambient temperature . The reaction takes place under light irradiation using a 20 W LED light (λ = 415 nm) for 24 hours at ambient temperature (25°C) and 1 atmospheric pressure .
properties
IUPAC Name |
chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2Pd2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18987-59-2 |
Source
|
Record name | Di-�µ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.